molecular formula C11H12O4 B6355090 (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester CAS No. 1823869-59-5

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

Cat. No.: B6355090
CAS No.: 1823869-59-5
M. Wt: 208.21 g/mol
InChI Key: NWMCEEJWYBTHIH-UHFFFAOYSA-N
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Description

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position can be done using hydroxylating agents such as hydrogen peroxide or other oxidizing agents.

    Esterification: The acetic acid group is introduced via esterification, often using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include continuous flow reactors, high-pressure conditions, and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for chlorination or phosphorus tribromide for bromination.

Major Products

    Oxidation: Formation of (7-Oxo-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester.

    Reduction: Formation of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-ethanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a lead compound for the development of new drugs or as a tool for studying enzyme interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating diseases due to its biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid: Lacks the ester group.

    (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-propionic acid methyl ester: Has a propionic acid group instead of an acetic acid group.

    (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid ethyl ester: Has an ethyl ester group instead of a methyl ester group.

Uniqueness

What sets (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester, also known by its CAS number 1823869-59-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C11_{11}H12_{12}O4_{4}
  • Molecular Weight : 208.21 g/mol
  • IUPAC Name : Methyl 2-(7-hydroxybenzofuran-3-yl)acetate
  • CAS Number : 1823869-59-5

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit significant antimicrobial properties. The presence of hydroxyl groups at specific positions on the benzofuran ring enhances their antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Pathogen
7-Hydroxy-benzofuran derivative0.39 - 12.5S. aureus
Other derivatives0.78 - 12.5E. coli, MRSA

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro assays demonstrated that it effectively scavenges free radicals, thereby reducing cellular damage .

Anti-inflammatory Effects

Studies have suggested that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • CB2 Receptor Agonism : Some derivatives have shown activity as selective agonists for cannabinoid receptor type 2 (CB2), which is implicated in pain modulation and anti-inflammatory responses .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes related to metabolic disorders, such as α-amylase and α-glucosidase, which are targets for diabetes management .

Neuropathic Pain Management

A study demonstrated that a related benzofuran derivative effectively reversed neuropathic pain in rat models without affecting locomotor behavior. This suggests a promising avenue for developing analgesics based on this scaffold .

Cancer Cell Line Studies

In vitro studies using HepG2 liver cancer cells revealed that the compound exhibited dose-dependent cytotoxicity, indicating potential applications in cancer therapy .

Properties

IUPAC Name

methyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMCEEJWYBTHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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